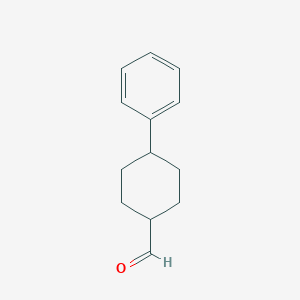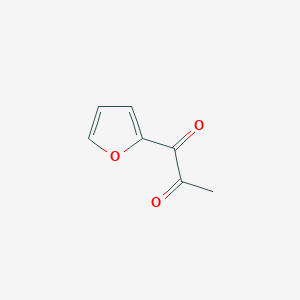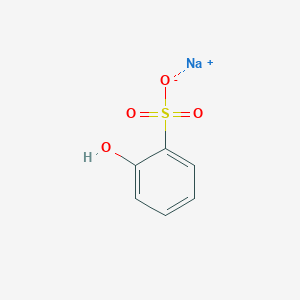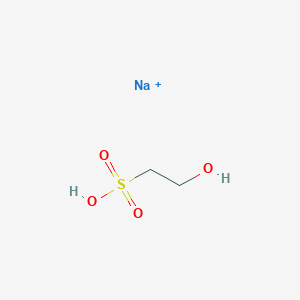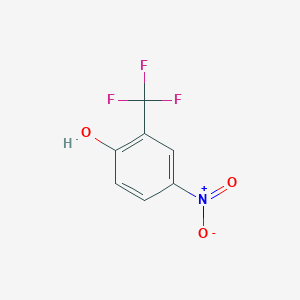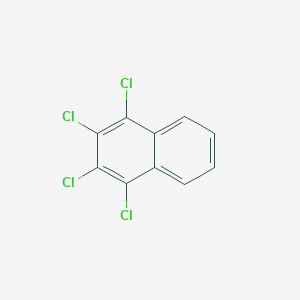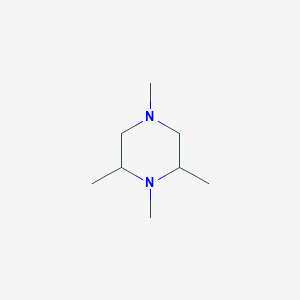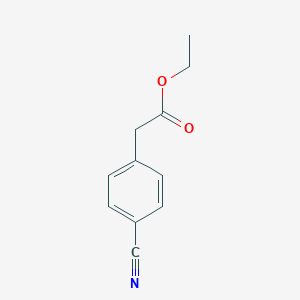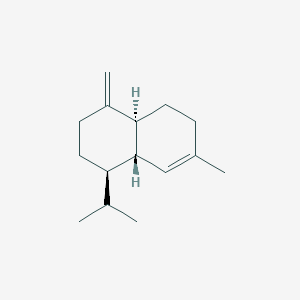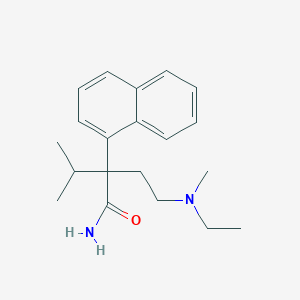
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals.
Wirkmechanismus
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This action is reversible, meaning that the effects of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide wear off once the drug is metabolized by the body.
Biochemische Und Physiologische Effekte
Lidocaine has both local and systemic effects on the body. Locally, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide blocks the transmission of pain signals in the affected area, resulting in temporary numbness. Systemically, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can cause a decrease in blood pressure and heart rate, as well as potential side effects such as dizziness and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, its short duration of action and potential side effects limit its use in certain experiments. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can interfere with certain assays and should be used with caution in these situations.
Zukünftige Richtungen
Future research on alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may focus on its potential use in treating chronic pain and neuropathic pain, as well as its effects on the central nervous system. In addition, new formulations of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may be developed to improve its efficacy and duration of action. Finally, further studies may investigate the potential use of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2,6-dimethylphenylglycine ethyl ester. This intermediate is then reacted with methyl iodide to form 2,6-dimethylphenylglycine methyl ester, which is subsequently converted to alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied for its use in medical procedures, including dental work, surgery, and childbirth. It is also used as a topical anesthetic for skin conditions such as eczema and psoriasis. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide has been investigated for its potential use in treating chronic pain, neuropathic pain, and migraines.
Eigenschaften
CAS-Nummer |
1505-90-4 |
|---|---|
Produktname |
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide |
Molekularformel |
C20H28N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[2-[ethyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C20H28N2O/c1-5-22(4)14-13-20(15(2)3,19(21)23)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23) |
InChI-Schlüssel |
BZXAWUTXKYHQAW-UHFFFAOYSA-N |
SMILES |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
Kanonische SMILES |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
Synonyme |
α-[2-[Ethyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

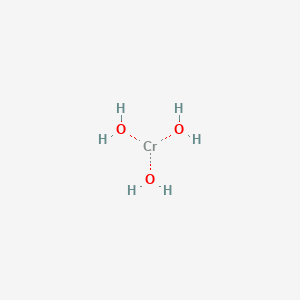
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
